1-isopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
Description
1-Isopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a central imidazole ring substituted with an isopropyl group at position 1 and a sulfonamide moiety at position 2. The sulfonamide nitrogen is further functionalized with a 2-(4-phenylpyrazol-1-yl)ethyl chain. Its synthesis likely involves multi-step reactions, including sulfonylation and coupling strategies, with structural confirmation via techniques such as NMR, HRMS, and X-ray crystallography (using programs like SHELXL ).
Properties
IUPAC Name |
N-[2-(4-phenylpyrazol-1-yl)ethyl]-1-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2S/c1-14(2)21-12-17(18-13-21)25(23,24)20-8-9-22-11-16(10-19-22)15-6-4-3-5-7-15/h3-7,10-14,20H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUSTTXLKLKOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Isopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes an imidazole ring, a sulfonamide group, and a pyrazole moiety, which collectively contribute to its biological activity. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 349.4 g/mol. The presence of the sulfonamide functional group is particularly noteworthy due to its established role in various pharmacological activities.
1. Antibacterial Activity
Research indicates that compounds containing sulfonamide and imidazole structures exhibit significant antibacterial properties. Specifically, derivatives like this compound have been shown to inhibit bacterial folate synthesis, a mechanism similar to traditional sulfonamide antibiotics. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 16 µg/mL |
| Bacillus subtilis | 8 µg/mL |
2. Anticancer Activity
The compound also exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, showing notable cytotoxic effects. For instance, studies have reported IC50 values indicating effective growth inhibition in several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast Cancer) | 3.79 |
| NCI-H460 (Lung Cancer) | 12.50 |
| Hep-2 (Laryngeal Cancer) | 17.82 |
These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving cell cycle arrest or inhibition of key signaling pathways.
3. Anti-inflammatory Activity
In addition to its antibacterial and anticancer properties, the compound has been investigated for anti-inflammatory effects. The imidazole and pyrazole moieties are known to modulate inflammatory responses, making this compound a candidate for further research in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Folate Synthesis : Similar to other sulfonamides, it likely inhibits dihydropteroate synthase, disrupting folate synthesis in bacteria.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways by influencing mitochondrial function or modulating oncogenic signaling cascades.
Case Studies
Several case studies highlight the efficacy of this compound:
- Antibacterial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models, showcasing its potential as an effective antibacterial agent.
- Cancer Treatment : In vitro studies showed that treatment with this compound led to significant tumor size reduction in xenograft models of breast cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide Derivatives
The target compound shares functional group similarities with other imidazole-sulfonamide derivatives. For example:
Key Findings :
Imidazole-Based Analogues
Imidazole derivatives with varied substituents (e.g., ’s ethyl acetate-functionalized imidazoles) provide insights into substituent effects:
Key Findings :
- Replacement of ethyl acetate () with a sulfonamide group (target compound) may improve aqueous solubility and bioavailability .
- Chlorophenyl substituents (e.g., in compound F) enhance target affinity via hydrophobic interactions, whereas the target’s phenylpyrazole could mimic this effect .
Pyrazole-Containing Analogues
The 4-phenylpyrazole moiety in the target compound distinguishes it from other imidazole derivatives. Pyrazole rings are known for:
- Conformational rigidity : May restrict rotational freedom, improving binding specificity.
- Hydrogen-bonding capacity: The pyrazole N-H can act as a hydrogen bond donor, unlike substituted phenyl groups in ’s compounds .
Data Tables and Structural Analysis
Table 1: Structural Comparison of Key Compounds
Table 2: Functional Group Impact
Research Implications
- The target compound’s unique combination of sulfonamide, imidazole, and pyrazole groups positions it as a candidate for enzyme inhibition (e.g., carbonic anhydrase, kinases) or receptor modulation.
- Comparative data suggest that its structural complexity may balance solubility and target affinity better than simpler analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
